![molecular formula C19H16ClN3O2S B6523561 N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide CAS No. 933228-16-1](/img/structure/B6523561.png)

N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

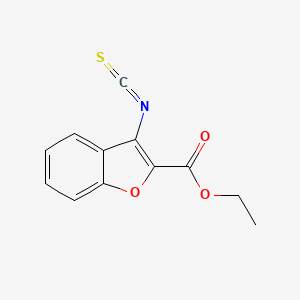

N-(5-chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-yl)sulfanyl]acetamide, commonly known as CMP-Pyr, is a synthetic compound that has recently been gaining attention in the scientific community due to its potential applications in various fields of research. CMP-Pyr is a unique molecule composed of an aromatic ring and a sulfanylacetamide group. The combination of these two components makes CMP-Pyr a highly versatile compound, with a wide range of possible applications.

Mechanism of Action

The exact mechanism of action of CMP-Pyr is not yet fully understood. However, it is believed that CMP-Pyr has the potential to interact with various proteins and enzymes in the body, leading to changes in their activity. It is also believed that CMP-Pyr may be able to interact with DNA, leading to changes in gene expression.

Biochemical and Physiological Effects

The biochemical and physiological effects of CMP-Pyr are not yet fully understood. However, it is believed that CMP-Pyr has the potential to interact with various proteins and enzymes in the body, leading to changes in their activity. It is also believed that CMP-Pyr may be able to interact with DNA, leading to changes in gene expression.

Advantages and Limitations for Lab Experiments

CMP-Pyr has several advantages and limitations for use in laboratory experiments. One of the main advantages of CMP-Pyr is its ability to react with a variety of compounds, allowing for a wide range of possible applications. Additionally, CMP-Pyr is relatively stable, making it suitable for use in a variety of laboratory experiments. However, CMP-Pyr is also relatively expensive, which can be a limitation for some laboratory experiments.

Future Directions

The potential applications of CMP-Pyr are vast and varied. In the future, CMP-Pyr may be used to develop new treatments for various diseases, to study biochemical pathways, or to synthesize novel compounds. Additionally, CMP-Pyr may be used to study the effects of various compounds on gene expression, or to develop new drugs. Finally, CMP-Pyr may be used to develop new diagnostic tests or to study the effects of various compounds on the body.

Synthesis Methods

CMP-Pyr can be synthesized using a variety of methods, including the Wittig reaction, the Ullmann reaction, and the Stille reaction. The Wittig reaction is the most commonly used method for synthesizing CMP-Pyr, as it yields a high yield of product in a short amount of time. The Ullmann reaction is also used in the synthesis of CMP-Pyr, but yields lower yields of product than the Wittig reaction. The Stille reaction is used in the synthesis of CMP-Pyr, but is not as commonly used as the other two methods.

Scientific Research Applications

CMP-Pyr has been used in a variety of scientific research applications, including drug discovery, medicinal chemistry, and biochemistry. In drug discovery, CMP-Pyr has been used to synthesize novel compounds that have the potential to be used in the development of new treatments for various diseases. In medicinal chemistry, CMP-Pyr has been used to synthesize compounds that have the potential to be used in the development of new drugs. In biochemistry, CMP-Pyr has been used to synthesize compounds that have the potential to be used in the study of various biochemical pathways.

properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2S/c1-25-17-8-7-14(20)9-16(17)23-18(24)11-26-19-10-15(21-12-22-19)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKRMNHLVOCKPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Chloro-2-methoxyphenyl)-2-[(6-phenylpyrimidin-4-YL)sulfanyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B6523483.png)

![5-{[2-(4-methoxyphenyl)ethyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523490.png)

![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523491.png)

![5-[(4-ethoxyphenyl)amino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6523495.png)

![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B6523508.png)

![5-(benzylamino)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B6523528.png)

![5-[(2-methoxyethyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B6523543.png)

![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B6523551.png)

![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B6523558.png)

![sodium 3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamido}propanoate](/img/structure/B6523573.png)

![sodium 9-[(phenylformamido)imino]bicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B6523581.png)

![sodium 3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonate](/img/structure/B6523586.png)